"Hexanoic acid, 3-amino-5-methyl-, hydrochloride (1:1)" basic properties
"Hexanoic acid, 3-amino-5-methyl-, hydrochloride (1:1)" basic properties
An In-Depth Technical Guide to Hexanoic acid, 3-amino-5-methyl-, hydrochloride (1:1)
Foreword
Hexanoic acid, 3-amino-5-methyl-, hydrochloride (1:1), more commonly known in the scientific and medical communities as Pregabalin hydrochloride, is a compound of significant interest in neuroscience and pharmacology. Initially synthesized as a potential anticonvulsant, its therapeutic applications have expanded considerably, driven by a unique mechanism of action that modulates neuronal excitability. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering an in-depth exploration of its core properties, mechanism, synthesis, and analytical methodologies. As a γ-amino acid (GABA) analogue, its story is a compelling example of how structural similarity does not always predict functional mimicry, leading to the discovery of a novel therapeutic target.
Core Chemical Identity and Physicochemical Properties
Pregabalin is a structural derivative of the inhibitory neurotransmitter GABA.[1] Despite this, its pharmacological profile is distinct and does not involve direct interaction with GABA receptors.[1][2] The hydrochloride salt form enhances its stability and solubility for formulation and experimental use.
| Property | Value | Source(s) |
| Systematic Name | Hexanoic acid, 3-amino-5-methyl-, hydrochloride (1:1) | [3][4][5] |
| Common Name | Pregabalin Hydrochloride | [2][6][7] |
| CAS Number | 148553-50-8 (for Pregabalin free base) | [8][9] |
| Molecular Formula | C₈H₁₈ClNO₂ | [10] |
| Molecular Weight | 195.69 g/mol (as HCl salt); 159.23 g/mol (free base) | [8][10] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Very slightly soluble in water |
Chemical Structure (Pregabalin): (S)-(+)-3-(aminomethyl)-5-methylhexanoic acid
InChI=1S/C8H17NO2/c1-6(2)3-7(5-9)4-8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11)/t7-/m0/s1[2]
Primary Mechanism of Action: The α2δ-1 Subunit
The therapeutic efficacy of Pregabalin stems not from GABAergic activity, but from its high-affinity binding to the alpha-2-delta (α2δ-1) subunit of voltage-gated calcium channels (VGCCs) within the central nervous system.[1][6][7] This interaction is the cornerstone of its anticonvulsant, analgesic, and anxiolytic effects.[2][6]
Causality of Action:
-
Binding Event: Pregabalin selectively binds to the α2δ-1 protein, an auxiliary subunit that modulates the density and function of VGCCs at the presynaptic terminal.[2][6]
-
Modulation of Calcium Influx: This binding event subtly reduces the influx of calcium into the nerve terminal that occurs during high-frequency neuronal firing, a hallmark of pathological states like neuropathic pain and epilepsy.[7][11] It is crucial to note that Pregabalin is not a direct calcium channel blocker; it modulates channel function without a complete blockade.[1][2]
-
Reduced Neurotransmitter Release: The diminished calcium influx leads to a decrease in the release of several key excitatory neurotransmitters, including glutamate, norepinephrine (noradrenaline), and substance P.[2][7][11]
-
Dampened Neuronal Excitability: By reducing the release of these excitatory signals, Pregabalin effectively dampens the hyperexcitability of neural circuits, thereby producing its therapeutic effects.[6][11]
Caption: Mechanism of Pregabalin action at the presynaptic terminal.
Synthetic Pathways: An Overview
The synthesis of the specific (S)-enantiomer of Pregabalin is a critical manufacturing challenge. Several strategies have been developed to achieve high enantiomeric purity. One prominent method involves a Hoffmann degradation of an intermediate amide.
Conceptual Synthesis Workflow (Hoffmann Degradation Route):
-
Intermediate Formation: The synthesis often starts from a precursor like (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid.[12]
-
Hoffmann Degradation: This key intermediate undergoes a Hoffmann degradation reaction, typically using bromine (Br₂) and a strong base like sodium hydroxide (NaOH). This reaction converts the amide functional group into a primary amine with the loss of one carbon atom, forming the aminomethyl group of Pregabalin.[12]
-
Acidification & Isolation: Following the degradation, the reaction mixture is acidified with a strong mineral acid such as hydrochloric acid (HCl). This step protonates the newly formed amine, facilitating the precipitation and isolation of Pregabalin as its hydrochloride salt.[12]
-
Purification: The crude product is then purified, often through recrystallization from a solvent mixture like isopropanol and water, to achieve the high purity required for pharmaceutical applications.[12]
Other advanced synthetic strategies, such as asymmetric conjugate additions catalyzed by rhodium complexes, have also been developed to achieve high enantioselectivity.[13]
Caption: Conceptual workflow for the synthesis of Pregabalin HCl.
Analytical Methodologies for Quantification and Quality Control
Accurate and precise analytical methods are essential for the determination of Pregabalin in bulk materials, pharmaceutical dosage forms, and biological matrices. High-Performance Liquid Chromatography (HPLC) is the most widely adopted technique.
Protocol: Reverse-Phase HPLC for Pregabalin Quantification
This protocol is a synthesized example based on common methodologies described in the literature.[14][15] It is intended for the determination of Pregabalin in capsule dosage forms.
Objective: To quantify Pregabalin using a specific and accurate RP-HPLC method.
Instrumentation & Materials:
-
HPLC system with a UV or Photodiode Array (PDA) detector.
-
C8 or C18 reverse-phase column (e.g., Hypersil BDS, C8, 150x4.6 mm, 5 µm).[14]
-
Acetonitrile (HPLC grade).
-
Phosphate buffer (e.g., potassium dihydrogen phosphate).
-
Pregabalin reference standard.
-
Volumetric flasks, pipettes, and syringe filters (0.45 µm).
Step-by-Step Procedure:
-
Mobile Phase Preparation:
-
Standard Solution Preparation:
-
Accurately weigh a quantity of Pregabalin reference standard and dissolve it in the mobile phase or a suitable diluent to create a stock solution (e.g., 1 mg/mL).
-
Perform serial dilutions to prepare a series of calibration standards across the desired concentration range (e.g., 0.5 mg/mL to 1.5 mg/mL).[14]
-
-
Sample Preparation (from Capsules):
-
Weigh the contents of multiple capsules to determine the average weight.
-
Accurately weigh a portion of the mixed capsule contents equivalent to a known amount of Pregabalin (e.g., 75 mg).[16]
-
Transfer the powder to a volumetric flask, add diluent (e.g., distilled water), and sonicate for approximately 15 minutes to ensure complete dissolution.[16]
-
Make up to the final volume with the diluent, mix well, and filter the solution through a 0.45 µm syringe filter to remove excipients.
-
-
Chromatographic Analysis:
-
Quantification:
-
Determine the peak area of Pregabalin in the sample chromatogram.
-
Calculate the concentration of Pregabalin in the sample using the linear regression equation from the calibration curve.
-
| HPLC Parameter | Typical Value | Source(s) |
| Column | C8 or C18 (e.g., Hypersil BDS, C8, 150x4.6mm, 5µm) | [14] |
| Mobile Phase | Phosphate Buffer (pH 6.9) : Acetonitrile (95:05 v/v) | [14] |
| Flow Rate | 1.0 - 1.5 mL/min | [14][15] |
| Detection Wavelength | 210 nm or 215 nm | [15][17] |
| Injection Volume | 20 - 40 µL | [17] |
| Column Temperature | Ambient or controlled (e.g., 50°C) | [17] |
| Retention Time | ~6.5 min (Varies with exact conditions) | [15] |
Note: Because Pregabalin lacks a strong chromophore, some methods employ pre-column derivatization with reagents like 1-fluoro-2,4-dinitrobenzene (FDNB) to enhance UV detection at higher wavelengths (e.g., 360 nm).[16]
Applications in Research and Therapeutics
Pregabalin is a first-line treatment for several neurological and psychiatric disorders.[11] Its established efficacy makes it a valuable tool in both clinical practice and preclinical research.
-
Neuropathic Pain: It is widely used for pain associated with diabetic peripheral neuropathy and post-herpetic neuralgia.[1][6]
-
Epilepsy: Approved as an adjunctive therapy for partial-onset seizures in adults.[6]
-
Anxiety Disorders: Effective in the treatment of generalized anxiety disorder (GAD).[2][11]
-
Fibromyalgia: A key therapeutic option for managing chronic pain associated with fibromyalgia.[11]
-
Research Tool: In preclinical settings, Pregabalin is used in animal models of seizures, pain, and anxiety to investigate the underlying pathophysiology and to screen new therapeutic agents that target the α2δ-1 subunit.[6]
Safety, Handling, and Storage Protocols
Proper handling of Pregabalin hydrochloride is essential in a research environment to ensure personnel safety.
Hazard Identification:
-
Primary Hazards: Suspected of damaging fertility or the unborn child (Reproductive Toxicity: Category 2).[9][18] Causes serious eye damage.[9]
-
Common Adverse Effects (in clinical use): Dizziness, somnolence, blurred vision, and peripheral edema.[1][8]
Safe Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Handle in a well-ventilated area. Use a local exhaust or fume hood when working with powder to avoid generating airborne dust.[8][18]
-
Personal Protective Equipment:
-
Hygiene Practices: Do not handle until all safety precautions have been read and understood.[18] Wash hands thoroughly after handling.[18] Avoid contact with eyes, skin, and clothing.[8]
First-Aid Measures:
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8][9][19]
-
Skin Contact: Remove contaminated clothing. Wash the affected area with plenty of soap and water.[8]
-
Inhalation: Move the person to fresh air and keep them at rest. Seek medical attention.[8]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[8][19]
Storage Recommendations:
-
Store in a cool, dry, dark place in a tightly sealed container.[20]
-
Store locked up and away from incompatible materials such as strong oxidizing agents.[19]
References
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-
Taylor, C. P., Angelotti, T., & Fauman, E. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. Epilepsy Research, 73(2), 137-150. [Link]
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Onkara, P., et al. (2011). Development and Validation of HPLC Method for the Determination of Pregabalin in Capsules. Journal of Young Pharmacists, 3(4), 336-340. [Link]
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- USP. (2023). Methods for the Analysis of Pregabalin Oral Solution.
- Souri, E., Eskandari, M., Barazandeh Tehrani, M., Adib, N., & Ahmadkhanha, R. (2014). HPLC Determination of Pregabalin in Bulk and Pharmaceutical Dosage Forms After Derivatization with 1-Fluoro-2,4-dinitrobenzene. Iranian Journal of Pharmaceutical Research, 13(4), 1315–1322.
- Pfizer. (2018).
- Onah, J. O., & Ochekpe, N. A. (2015). Spectrophotometric method for pregabalin determination: An experimental design approach for method development. Journal of Taibah University for Science, 9(2), 231-239.
- Novadoz Pharmaceuticals. (n.d.). SAFETY DATA SHEET Product Name Pregabalin Extended Release Tablets.
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- Feng, C.-G., & Lin, G.-Q. (2012). Highly Enantioselective Alkenylation of Cyclic α,β-Unsaturated Carbonyl Compounds as Catalyzed by a Rhodium–Diene Complex: Application to the Synthesis of (S)-Pregabalin and (–)-α-Kainic Acid. Chemistry – A European Journal, 18(42), 13274-13278.
- ChemicalBook. (n.d.). Pregabalin synthesis.
- Key Organics. (n.d.). Safety Data Sheet: Hexanoic acid, 3-amino-5-methyl-, hydrochloride (1:1).
- Pharmaffiliates. (n.d.). Hexanoic acid, 3-(Aminomethyl)-5-methyl-, 1-Methylethyl ester, Hydrochloride (1:1), (3S)-.
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Gröger, H., et al. (2013). Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. Advanced Synthesis & Catalysis, 355(1), 131-140. [Link]
- Santa Cruz Biotechnology, Inc. (n.d.). 3-Amino-5-methyl-hexanoic acid | CAS 3653-34-7.
- BLDpharm. (n.d.). 100869-06-5|Hexanoic acid, 3-amino-5-methyl-, hydrochloride (1:1).
- Sunway Pharm Ltd. (n.d.). 3-Amino-5-methylhexanoic acid - CAS:3653-34-7.
- ChemicalBook. (n.d.). 3-AMINO-5-METHYLHEXANOIC ACID | 3653-34-7.
- ChemicalBook. (n.d.). Hexanoic acid, 3-aMino-5-Methyl-, hydrochloride | 100869-06-5.
- ChemicalBook. (n.d.). (R)-3-AMINO-5-METHYL-HEXANOIC ACID | 91298-67-8.
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